Lipophilicity Comparison with Positional Isomer
The computed XLogP3 value of 3-(methylamino)heptan-1-OL is 1.3 [1]. For the positional isomer 2-(methylamino)heptan-1-ol, where the methylamino group is shifted to the C2 position adjacent to the hydroxyl-bearing carbon, the computed XLogP3 is 1.2 [2]. The difference of 0.1 log unit, though modest, is consistent with the increased intramolecular hydrogen-bonding capacity expected when the amino and hydroxyl groups are on adjacent carbons (1,2-relationship), which partially masks the polarity of each functional group and slightly reduces the apparent partition coefficient. A lipophilicity difference of 0.1–0.3 log units can be meaningful in lead optimization for CNS targets, where the optimal XLogP range for passive blood-brain barrier permeation is typically 1–3.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (3-(methylamino)heptan-1-OL) |
| Comparator Or Baseline | XLogP3 = 1.2 (2-(methylamino)heptan-1-ol, CID 13158114) |
| Quantified Difference | ΔXLogP3 = +0.1 (target compound is marginally more lipophilic) |
| Conditions | Computed by XLogP3 algorithm v3.0, PubChem 2019.06.18 release |
Why This Matters
A quantifiable, albeit small, lipophilicity difference exists between positional isomers, which may influence differential membrane permeability and tissue distribution in biological assays where both compounds are screened.
- [1] PubChem Compound Summary for CID 13033821, 3-(Methylamino)heptan-1-OL. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 13158114, 2-(Methylamino)heptan-1-ol. National Center for Biotechnology Information. View Source
